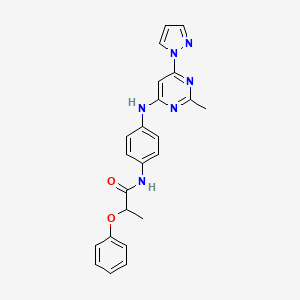
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16(31-20-7-4-3-5-8-20)23(30)28-19-11-9-18(10-12-19)27-21-15-22(26-17(2)25-21)29-14-6-13-24-29/h3-16H,1-2H3,(H,28,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQDYTQGTZWVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring
- Pyrimidine ring
- Phenoxypropanamide moiety
This unique combination of functional groups contributes to its biological properties. The molecular formula is with a molecular weight of approximately 414.425 g/mol .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity.
Key Findings:
- In vitro studies demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-cancerous cell lines (MCF10A), showcasing a significant selectivity index .
- The compound also inhibited lung metastasis in animal models, outperforming established treatments like TAE226 .
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 19-fold |
| MCF10A | 2.38 | - |
| 5-Fluorouracil | 17.02 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
Key Findings:
- Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial effects .
Table 2: Antimicrobial Activity of this compound
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Effective |
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in cancer pathways. It has shown potential in modulating signaling pathways that are critical for cell survival and proliferation.
Case Studies
Several case studies have explored the pharmacodynamics and safety profile of this compound:
- Study on MDA-MB-231 Cells :
- Toxicity Assessment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


